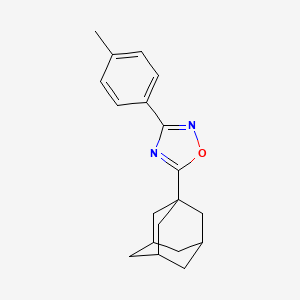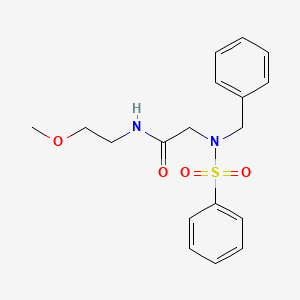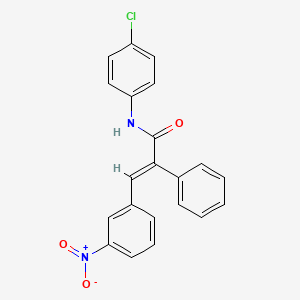![molecular formula C18H33N3O2S B5125918 1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)
1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine, also known as EPP, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of 1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
実験室実験の利点と制限
1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine has several advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method, making it readily available for use in research. It has also been extensively studied for its biological activities, making it a useful tool for investigating various cellular and molecular processes. However, there are also some limitations to its use. For example, it has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential use in combination with other anti-cancer agents. Another area of interest is its potential use in the treatment of viral infections. Further studies are needed to determine the mechanism of action of this compound against various viruses, as well as its potential use in combination with other antiviral agents. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound in humans, in order to determine its safety for use in clinical trials.
合成法
1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine can be synthesized using a variety of methods, but the most common approach involves the reaction of piperazine with 3-(methylthio)propanoyl chloride, followed by the addition of 1-(3-piperidinyl)propan-1-one. The resulting compound is then treated with ethyl iodide to yield this compound. This synthesis method has been well-established and is widely used in research laboratories.
科学的研究の応用
1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine has been extensively studied for its potential use in a variety of scientific research applications. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been investigated for its potential use in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2S/c1-3-19-11-13-21(14-12-19)17(22)5-4-16-6-9-20(10-7-16)18(23)8-15-24-2/h16H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGSDGBQIRJVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine](/img/structure/B5125843.png)
![1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5125852.png)
![1-(3-methoxyphenyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5125859.png)

![5-chloro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5125876.png)


![6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)

![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)

